O-Methyl-D-tyrosine
Overview
Description
O-Methyl-D-tyrosine is a derivative of tyrosine . It is a chemical substance with the molecular formula C10H13NO3 . The structure contains a derivative in which the hydroxyl group on the tyrosine molecule is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a tyrosine molecule where the hydroxyl group is replaced by a methyl group . The molecular weight is 195.22 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 195.22 . More specific physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Medical Imaging : O-Methyl-L-tyrosine, especially in its radiolabeled form O-[11C]methyl-L-tyrosine, is used in positron emission tomography (PET) for tumor imaging. Studies have shown low uptake in normal organs except for the urinary tract, indicating its potential for whole-body tumor imaging (Ishiwata et al., 2005). Similarly, D-isomers of O-[11C]methyl tyrosine have been evaluated as tumor-detecting agents in tumor-bearing mice, suggesting their potential in PET imaging for cancer diagnosis (Tsukada et al., 2006).
Enzyme Activity Studies : Research on human O6-alkylguanine-DNA alkyltransferase has investigated the role of tyrosine-114 in the activity of the enzyme. Mutations at this site significantly affected the enzyme's ability to repair methylated DNA, indicating the crucial role of tyrosine in such enzymatic processes (Goodtzova et al., 1998).
Biochemistry and Pharmacology : Studies on L-amino acid oxidase have explored the effects of methylated derivatives of L-tyrosine, such as O-methyl-L-tyrosine, on enzyme activity. These compounds show significant inhibitory effects, contributing to our understanding of enzyme regulation and potential therapeutic applications (Pająk, 2020).
Genetic Code Expansion : Research has been conducted on expanding the genetic code of eukaryotic cells by incorporating noncanonical amino acids like O-methyltyrosine. This advancement holds potential for various biochemical and biomedical applications (Wu et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
O-Methyl-D-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that include epinephrine (adrenaline), norepinephrine (noradrenaline), and dopamine .
Mode of Action
This compound acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is the first step in catecholamine biosynthesis . By inhibiting this enzyme, this compound effectively reduces the production of catecholamines .
Biochemical Pathways
The inhibition of tyrosine 3-monooxygenase disrupts the catecholamine biosynthesis pathway . This leads to a reduction in the levels of catecholamines and their metabolites, such as metanephrine and vanillylmandelic acid . The decrease in catecholamine production can have various downstream effects, depending on the physiological context.
Pharmacokinetics
It is known that the compound is administered orally and is used in the treatment of patients with pheochromocytoma . The maximum biochemical effect usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after this compound is discontinued .
Result of Action
The primary result of this compound’s action is a decrease in the frequency and severity of hypertensive attacks in patients with pheochromocytoma . These patients produce excessive amounts of norepinephrine and epinephrine, and the administration of this compound reduces catecholamine biosynthesis, thereby alleviating symptoms associated with excessive sympathetic stimulation, such as headache, nausea, sweating, and tachycardia .
Biochemical Analysis
Biochemical Properties
O-Methyl-D-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in plants
Cellular Effects
The cellular effects of this compound are complex and multifaceted. It has been suggested that this compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1)
Molecular Mechanism
It is known that tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315511 | |
Record name | O-Methyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-65-4 | |
Record name | O-Methyl-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39878-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-D-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL-D-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.